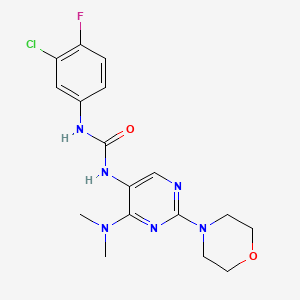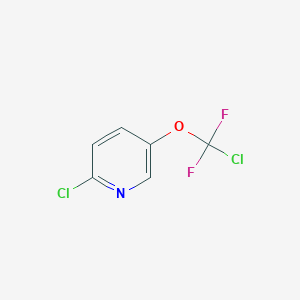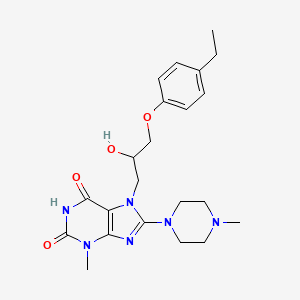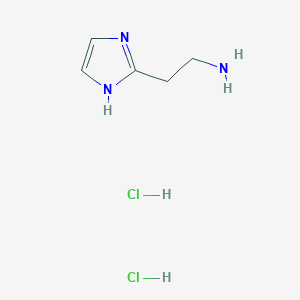
1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorofluorophenyl group, a dimethylamino group, and a morpholinopyrimidinyl group, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorofluorophenyl Intermediate: The initial step involves the chlorination and fluorination of a phenyl ring to obtain the 3-chloro-4-fluorophenyl intermediate.
Synthesis of the Morpholinopyrimidinyl Intermediate:
Coupling Reaction: The final step involves the coupling of the chlorofluorophenyl intermediate with the morpholinopyrimidinyl intermediate under specific reaction conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-pyrimidinyl)urea
- 1-(3-Chloro-4-fluorophenyl)-3-(4-(methylamino)-2-morpholinopyrimidin-5-yl)urea
- 1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-4-yl)urea
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is unique due to the specific combination of functional groups and the resulting chemical properties. The presence of the chlorofluorophenyl group, along with the dimethylamino and morpholinopyrimidinyl groups, imparts distinct reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN6O2/c1-24(2)15-14(10-20-16(23-15)25-5-7-27-8-6-25)22-17(26)21-11-3-4-13(19)12(18)9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRQVTOFDFVYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)


![1-(furan-2-carbonyl)-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B2530368.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2530369.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)
![8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2530372.png)
![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)
